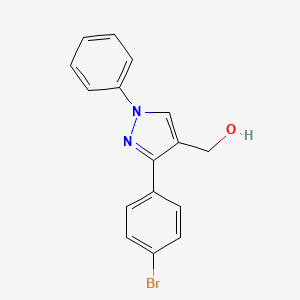

(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

Description

(3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol is a pyrazole-derived compound featuring a 4-bromophenyl group at position 3, a phenyl group at position 1, and a hydroxymethyl (-CH2OH) substituent at position 2. The compound is synthesized via condensation reactions involving 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde followed by reduction, as described in . Its structural flexibility and bromine atom (a strong electron-withdrawing group) make it a promising scaffold for medicinal chemistry, particularly in anticancer and antimicrobial applications.

Properties

IUPAC Name |

[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-10,20H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXYTEYPIOIKOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301233663 | |

| Record name | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198498 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36640-55-8 | |

| Record name | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36640-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol typically involves the reaction of 4-bromoacetophenone with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the carbonyl group to a methanol group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and reduction steps.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl (-CH₂OH) group undergoes oxidation to produce carboxylic acid derivatives under controlled conditions.

Key Data:

| Reagent System | Conditions | Product |

|---|---|---|

| KMnO₄ (acidic) | Reflux, H₂SO₄ | (3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)carboxylic acid |

| CrO₃ (Jones reagent) | Room temperature | Intermediate ketone formation observed |

This oxidation pathway is critical for generating bioactive metabolites, though yields depend on steric hindrance from the phenyl substituents.

Nucleophilic Substitution Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification of the aromatic system.

Suzuki-Miyaura Coupling Example:

| Component | Role | Resulting Product |

|---|---|---|

| Boronic acid (R-B(OH)₂) | Nucleophile | (3-(4-R-Phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol |

| Pd(PPh₃)₄ | Catalyst | C-C bond formation at para position |

| K₂CO₃ | Base | Maintains reaction pH for transmetalation |

This reaction preserves the hydroxymethyl group while replacing bromine with aryl/heteroaryl groups, facilitating drug discovery applications.

Functional Group Interconversion

The alcohol group undergoes derivatization to enhance solubility or enable conjugation:

Etherification:

| Reagent | Conditions | Product |

|---|---|---|

| CH₃I, K₂CO₃ | DMF, 60°C | Methoxy derivative |

| Tosyl chloride | Pyridine, 0°C | Tosylate intermediate for SN2 reactions |

Esterification:

| Reagent | Conditions | Product |

|---|---|---|

| Acetic anhydride | Reflux, 2h | Acetylated derivative |

| Benzoyl chloride | CH₂Cl₂, RT | Benzoyl ester |

These modifications improve pharmacokinetic properties while retaining the pyrazole scaffold.

Comparative Reactivity Analysis

The table below contrasts reactivity with structurally similar compounds:

| Compound | Bromine Reactivity | Hydroxymethyl Reactivity | Unique Behavior |

|---|---|---|---|

| Target compound | High (Suzuki) | Moderate (Oxidation) | Simultaneous dual-site reactivity |

| 3-(4-Chlorophenyl) analog | Low | High | Preferential ester formation |

| 5-Methylpyrazole derivative | N/A | Very high | Oxidative side-chain degradation |

This comparative analysis highlights the compound’s balanced reactivity profile, enabling sequential modifications .

Mechanistic Considerations

-

Bromine substitution : Follows a standard Pd⁰/Pd² catalytic cycle with oxidative addition and reductive elimination steps.

-

Alcohol oxidation : Proceeds via a chromate ester intermediate in acidic KMnO₄ conditions.

-

Steric effects from the phenyl groups slightly retard reaction kinetics compared to less hindered analogs .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in anticancer therapies. (3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol has shown promising results in inhibiting cancer cell proliferation. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that this compound can inhibit pro-inflammatory cytokines.

- Case Study : In an experimental model of inflammation, this compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronic devices.

- Application : Its incorporation into organic light-emitting diodes (OLEDs) has been explored, where it acts as a host material for phosphorescent emitters. Studies show improved device efficiency and stability when this compound is used .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Anticancer Activity and Tubulin Inhibition

The target compound shares structural similarities with pyrazole-chalcone hybrids. For instance, compound 5o (E-3-[3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenylprop-2-en-1-one) demonstrated potent cytotoxicity against MCF-7 breast cancer cells (IC50 = 2.13 ± 0.80 µM) and inhibited tubulin polymerization by 66.40% . In contrast, the hydroxymethyl group in (3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol may enhance solubility but reduce π-π stacking interactions critical for tubulin binding.

Table 1: Cytotoxicity of Pyrazole Derivatives

*Compound 91 () exhibited higher anticancer activity than cisplatin in MDA-MB-231 cells, attributed to electron-withdrawing substituents and extended conjugation .

Antimicrobial Activity

Compound 34 ((E)-N′-[(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene]pyrazine-2-carbohydrazide) showed remarkable anti-tubercular activity (MIC = 0.78 µg/mL), outperforming pyrazinamide and ethambutol . Replacing the 4-bromophenyl group with 4-chlorophenyl (compound 36) reduced potency (MIC = 1.56 µg/mL), highlighting the importance of bromine for target binding .

Table 2: Anti-TB Activity of Pyrazole Derivatives

| Compound | R1 (Position 3) | R2 (Position 1) | MIC (µg/mL) |

|---|---|---|---|

| 34 | 4-bromophenyl | Phenyl | 0.78 |

| 36 | 4-chlorophenyl | 4-nitrophenyl | 1.56 |

Physicochemical and Pharmacokinetic Properties

In silico studies () revealed that pyrazole derivatives with c-log P < 5, molecular weight <500 Da, and ≤5 rotatable bonds comply with Lipinski’s rule, ensuring oral bioavailability . The hydroxymethyl group in the target compound improves water solubility (c-log S ≈ -2.5) compared to hydrophobic analogs like compound 5o (c-log P = 3.8) .

Structural Modifications and Bioactivity

- Triazole and Thiadiazole Hybrids (): Incorporating triazole or thiadiazole rings (e.g., compound 91) enhances π-stacking and hydrogen bonding, improving anticancer activity .

- Isoxazolidine Derivatives (): The isoxazolidine ring in 3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-5-ethoxy-2-phenyl-isoxazolidine introduces conformational rigidity, favoring interactions with hydrophobic enzyme pockets .

Biological Activity

The compound (3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol, with the CAS number 36640-55-8, is a pyrazole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

- Molecular Formula : C16H13BrN2O

- Molecular Weight : 329.19 g/mol

- Structure : The compound features a pyrazole ring substituted with a bromophenyl and a phenyl group, which contributes to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the 1H-pyrazole scaffold exhibit significant antiproliferative activity against various cancer cell lines:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Breast Cancer | MDA-MB-231 | Significant inhibition of cell growth |

| Liver Cancer | HepG2 | Notable cytotoxic effects |

| Colorectal Cancer | HCT116 | Moderate to high antiproliferative activity |

The underlying mechanisms often involve the induction of apoptosis and inhibition of cell cycle progression, making these compounds promising candidates for further development as anticancer agents .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study reported that certain pyrazole derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

This compound has shown potential antimicrobial effects against various bacterial and fungal strains. In particular, it has been tested against:

- Bacterial Strains : E. coli, Bacillus subtilis

- Fungal Strains : Aspergillus niger

These studies suggest that the compound may disrupt microbial cell membranes, leading to cell lysis and death .

Synthesis and Evaluation

A series of pyrazole derivatives were synthesized through multi-step reactions involving hydrazine derivatives and various aryl isocyanates. The synthesized compounds were screened for their biological activities, revealing that modifications in the aryl groups significantly influenced their potency .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression and inflammation. These studies suggest that the compound can effectively bind to active sites of enzymes like COX and LOX, further validating its therapeutic potential .

Q & A

Q. What are the standard synthetic routes for (3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol?

The compound is typically synthesized via cyclocondensation reactions. A general procedure involves reacting hydrazine hydrate with substituted ketones or aldehydes in ethanol under reflux, followed by acidification and crystallization. For example, analogous pyrazole derivatives are synthesized by refluxing precursors like 1-(4-bromophenyl)ethanone with hydrazine hydrate and KOH in ethanol for 5 hours, followed by HCl acidification and crystallization . Modern approaches employ sulfamic acid as a green catalyst for one-pot, solvent-free synthesis, achieving higher yields (e.g., 68% for similar pyrazole derivatives) .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

- 1H NMR : To confirm the presence of the pyrazole ring, aromatic protons, and the methanol group (-CH2OH). For example, pyrazole protons resonate at δ ~9.25 ppm in DMSO-d6 .

- IR Spectroscopy : Peaks at ~1675 cm⁻¹ indicate carbonyl groups in intermediates, while O-H stretches (~3125 cm⁻¹) confirm the methanol moiety .

- Mass Spectrometry (LC-MS) : Molecular ion peaks (e.g., m/z 494 for analogous brominated pyrazoles) validate molecular weight .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, related bromophenyl-pyrazole derivatives crystallize in monoclinic systems (space group C2/c) with lattice parameters a = 27.7493 Å, b = 7.4254 Å, c = 24.5230 Å, and β = 114.516° . Data collection uses a Bruker Kappa APEXII diffractometer with MoKα radiation (λ = 0.71073 Å), and structures are refined using SHELXL (R-factor = 0.036) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole synthesis be addressed?

Regioselectivity in pyrazole formation is influenced by electronic and steric factors. For bromophenyl-substituted pyrazoles, using bulky substituents or directing groups (e.g., methoxy or nitro groups) on the phenyl ring can guide cyclization. Computational modeling (e.g., DFT) helps predict regiochemical outcomes by analyzing frontier molecular orbitals and charge distribution .

Q. What methodologies resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies between solution-phase (NMR) and solid-state (XRD) data often arise from conformational flexibility or intermolecular interactions. For example:

Q. How is the compound’s bioactivity evaluated in pharmacological studies?

- In vitro assays : Test antimicrobial activity against S. aureus or E. coli using broth microdilution (MIC values). Anticancer activity is assessed via MTT assays on cell lines (e.g., P19 carcinoma cells) .

- Molecular docking : Screen against targets like HIV-1 reverse transcriptase or σ1 receptors using AutoDock Vina, with binding affinities compared to reference drugs (e.g., IC50 values) .

Q. What strategies optimize purification of brominated pyrazole derivatives?

- Column chromatography : Use ethyl acetate/petroleum ether (3:97) for high-resolution separation .

- Recrystallization : Ethanol or ethanol/water mixtures yield pure crystals (monitored by TLC, Rf ~0.6 in ethyl acetate/hexane) .

Methodological Challenges and Solutions

Q. How are steric hindrance and intramolecular hydrogen bonds managed in structural studies?

- Steric hindrance : Substituents like bromophenyl groups induce torsional strain, resolved by adjusting reaction temperatures (e.g., reflux at 60°C vs. room temperature) .

- Hydrogen bonding : Intramolecular C–H⋯O bonds stabilize the molecule in the solid state, confirmed by XRD (e.g., bond distances ~2.8 Å) .

Q. What computational tools validate electronic properties of the compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.